
N-(3-Oxobutanoyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxobutanoyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxamide group and an oxobutanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutanoyl)pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxylic acid with 3-oxobutanoic acid. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine. The reaction conditions are mild, and the process can be scaled up for industrial production .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of magnetically recoverable catalysts has been explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Oxobutanoyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxides .
Applications De Recherche Scientifique
N-(3-Oxobutanoyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-(3-Oxobutanoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
- Pyridine-3-carboxamide
- Pyridine-2-carboxamide
- Pyridine-4-carboxamide
Comparison: N-(3-Oxobutanoyl)pyridine-3-carboxamide is unique due to the presence of both the oxobutanoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to other pyridine carboxamides, this compound exhibits enhanced stability and a broader range of applications in both medicinal and industrial contexts .
Propriétés
Numéro CAS |
82437-56-7 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
N-(3-oxobutanoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)5-9(14)12-10(15)8-3-2-4-11-6-8/h2-4,6H,5H2,1H3,(H,12,14,15) |
Clé InChI |
YBZDRLFXIIUAQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


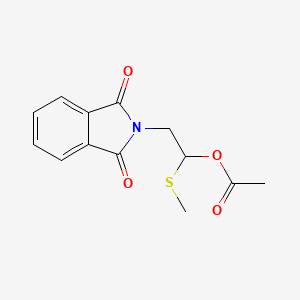
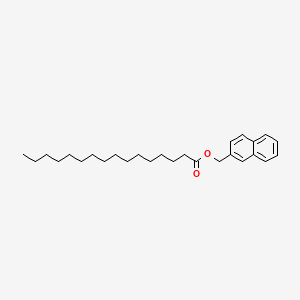
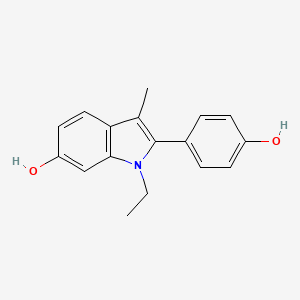


![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)
![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
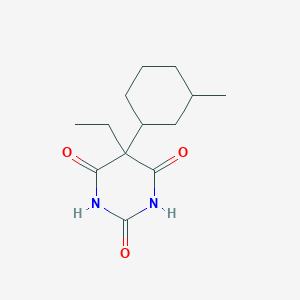
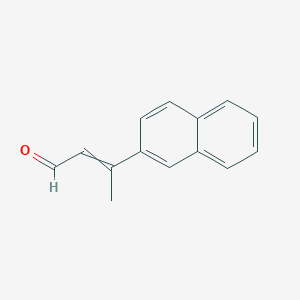


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
